3-[1-(Dimethylamino)ethyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “3-[1-(Dimethylamino)ethyl]phenol” involves complex reactions. For example, the synthesis and structure of a helical coordination polymer incorporating a related dimethylaminoethylphenol derivative demonstrates the intricate coordination environments achievable with such moieties (Erxleben, 2001).
Molecular Structure Analysis
The molecular structure of derivatives of “3-[1-(Dimethylamino)ethyl]phenol” has been extensively studied, revealing significant insights into their chemical behavior. For instance, the crystal structure of a compound related to “3-[1-(Dimethylamino)ethyl]phenol” demonstrated the compound's potential for forming stable, complex structures, indicative of its versatility in synthesis applications (Liu Li-n, 2014).
Chemical Reactions and Properties
“3-[1-(Dimethylamino)ethyl]phenol” and its derivatives undergo various chemical reactions, yielding a wide range of products. These reactions are pivotal in the creation of polymers and other complex molecules. For example, derivatives have been used in the synthesis of coordination polymers and in reactions leading to the formation of novel phenolates, showcasing the compound's utility in facilitating diverse chemical transformations (Koten et al., 1978).
Physical Properties Analysis
The physical properties of “3-[1-(Dimethylamino)ethyl]phenol” derivatives, such as solubility and crystallinity, are crucial for their application in material science. These properties are often tailored through synthetic modifications to meet specific requirements. The synthesis and characterization of dialkylaluminum, gallium, and indium phenoxides offer insights into the impact of such modifications on the physical properties of these compounds (Shen et al., 2000).
Scientific Research Applications
Oxidative Stress Induction : 3-(dimethylamino)phenol is known to induce oxidative stress in human red blood cells by altering cell membrane properties, causing strong oxidation of hemoglobin, and inhibiting antioxidant levels, leading to oxidative damage (Bukowska, Michałowicz, & Duda, 2007).
Synthesis Applications : Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates can be used to synthesize 3-heteroarylindoles, condensed indolylpyrimidones, and condensed indolylpyran (Jakše, Svete, Stanovnik, & Golobič, 2004).
Regiospecific Approach : A regiospecific approach to generate N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines from 3-(dimethylamino)-1-phenyl-propan-1-ol with mesyl chloride and phenol has been presented (O’Brien, Phillips, & Towers, 2002).
Catalytic Activities : [2-(Dimethylamino)ethyl]-substituted cyclopentadienyl-titanium complexes show improved catalytic activities and selectivities for styrene, ethylene, and propylene polymerization (Flores, Chien, & Rausch, 1996).
Stability to Hydrolytic Degradation : Poly(2-(dimethylamino)ethyl methacrylate) is significantly more stable to hydrolytic degradation than its monomers and DMAEIB, with potential applications in biomedical applications (Van Der Wetering, Zuidam, Steenbergen, Van Der Houwen, Underberg, & Hennink, 1998).
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Protective equipment should be worn, and adequate ventilation should be ensured . In case of ingestion, mouth should be rinsed and medical help should be sought immediately .
properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328334 | |
Record name | 3-[1-(dimethylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Dimethylamino)ethyl]phenol | |
CAS RN |
105601-04-5 | |
Record name | 3-[1-(Dimethylamino)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105601-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(dimethylamino)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 3-[1-(dimethylamino)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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